![molecular formula C14H9ClO B1429322 2-Chlorodibenzo[b,f]oxepine CAS No. 25558-88-7](/img/structure/B1429322.png)
2-Chlorodibenzo[b,f]oxepine
Vue d'ensemble
Description
2-Chlorodibenzo[b,f]oxepine is a synthetic tricyclic compound with the molecular formula C14H9ClO . It has a molecular weight of 228.68 .
Synthesis Analysis
A novel and simple one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions has been reported . This cascade process involves nucleophilic aromatic substitution followed by Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 228.674 Da and the monoisotopic mass is 228.034195 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Crystallographic Insights
2-Chlorodibenzo[b,f]oxepine has been a subject of study in crystallography, specifically in the context of amoxapine acetate. The research conducted by Bhardwaj et al. (2015) focused on the crystal structure of a mixed solvated form of amoxapine acetate, which includes this compound. They discovered a layered structure formation involving various components, including this compound, linked via hydrogen bonds (Bhardwaj, Raval, Oswald, & Florence, 2015).
Pharmacological Activities
The compound has been evaluated for its pharmacological activities, particularly as an antagonist for certain receptors. Hallinan et al. (1993) described derivatives of this compound as effective analgesics and PGE2 antagonists, focusing on the EP1 receptor subtype. Their research highlights the compound's potential in developing new analgesics (Hallinan, Hagen, Husa, Tsymbalov, Rao, Vanhoeck, Rafferty, Stapelfeld, Savage, & Reichman, 1993).
Synthesis and Modification Studies
Another aspect of research involves the synthesis and modification of this compound for various applications. Doherty et al. (2003) conducted a study on functionalized fluorinated arylethers derived from this compound. They examined the production of fluorinated aryl ethers with specific functionalities, showcasing the versatility of this compound in synthetic chemistry (Doherty, Nieuwenhuyzen, Saunders, & Sloan, 2003).
Anti-Tumor Activities
Research has also explored the potential anti-tumor activities of compounds related to this compound. Wu, He, and Pan (2006) identified new dihydrodibenzoxepins isolated from a plant species, which exhibited anti-tumor activities against certain human tumor cell lines. This indicates the potential of this compound derivatives in oncological research (Wu, He, & Pan, 2006).
Orientations Futures
While specific future directions for 2-Chlorodibenzo[b,f]oxepine are not mentioned in the available resources, dibenzo[b,f]oxepines have been found to occupy an incredibly important position in medicinal and pharmaceutical industries . They have excellent biological activities and are desirable in designing novel biological agents .
Mécanisme D'action
Target of Action
It is known that dibenzo[b,f]oxepine derivatives, to which 2-chlorodibenzo[b,f]oxepine belongs, have potential as microtubule inhibitors . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to microtubule dynamics . By inhibiting microtubule function, it could affect a variety of downstream processes, including cell division, intracellular transport, and cell morphology maintenance.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action . As a potential microtubule inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells
Analyse Biochimique
Biochemical Properties
2-Chlorodibenzo[b,f]oxepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a microtubule inhibitor, which suggests interactions with tubulin proteins . The nature of these interactions often involves binding to specific sites on the proteins, leading to inhibition or modulation of their activity. Additionally, this compound may interact with cytochrome P450 enzymes, influencing metabolic pathways and drug metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a microtubule inhibitor can disrupt cell division and lead to apoptosis in cancer cells . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to tubulin proteins, inhibiting their polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, this compound may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by disrupting microtubule dynamics . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its efficacy and toxicity. Additionally, this compound may alter metabolic flux and metabolite levels, impacting cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic anion transporters and distributed to target sites, such as the cytoplasm and nucleus . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytoplasm and nucleus can influence its interactions with microtubules and nuclear proteins, respectively . These subcellular dynamics are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
3-chlorobenzo[b][1]benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMRCZFEDNRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745405 | |
| Record name | 2-Chlorodibenzo[b,f]oxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25558-88-7 | |
| Record name | 2-Chlorodibenzo[b,f]oxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



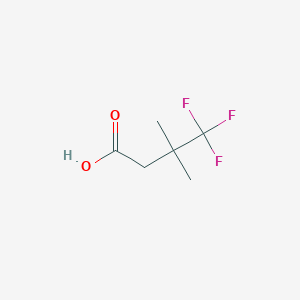

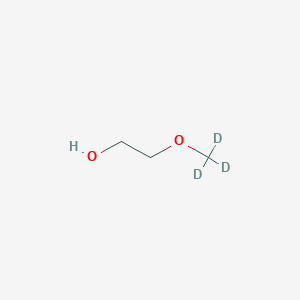
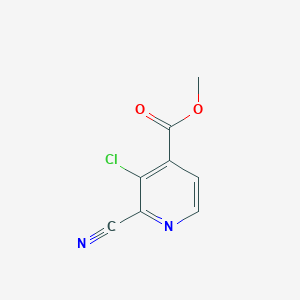
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

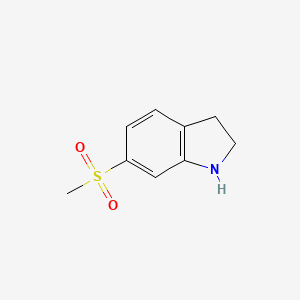
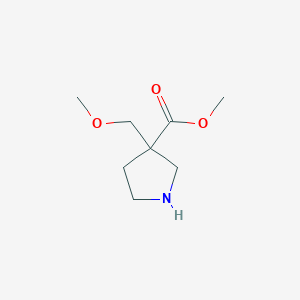

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

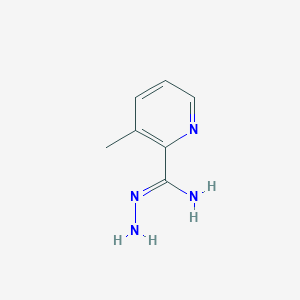
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)